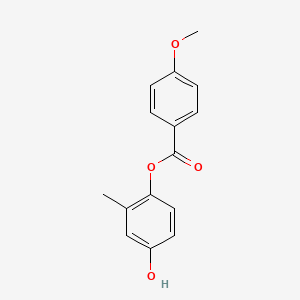
4-Oxo-4-phenylbut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-phenylbut-2-enal is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a phenyl group attached to a butenal backbone, with a keto group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-Oxo-4-phenylbutanoic acid.
Reduction: 4-Hydroxy-4-phenylbut-2-enal.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Oxo-4-phenylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its use in developing new antibacterial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-phenylbut-2-enal involves its interaction with specific enzymes and molecular targets. For example, it forms CoA adducts that inhibit the enzyme MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Hydroxy-4-phenylbut-2-enal
- 4-Oxo-4-chlorophenylbut-2-enal
Uniqueness
4-Oxo-4-phenylbut-2-enal is unique due to its specific structure, which allows it to form stable CoA adducts that are potent inhibitors of acyl-CoA binding enzymes . This property distinguishes it from other similar compounds and makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
127921-80-6 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-oxo-4-phenylbut-2-enal |
InChI |
InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
YJXXWALABNEMPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
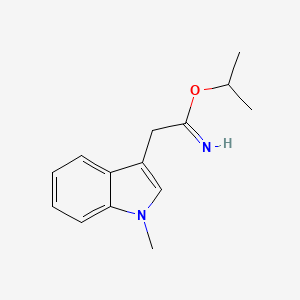

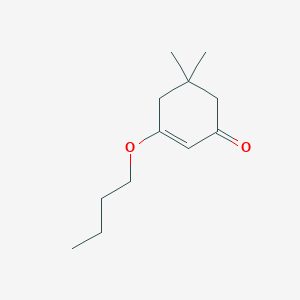


![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
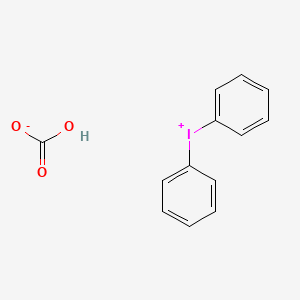

![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

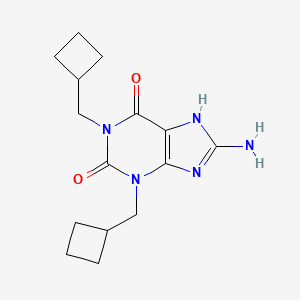
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
